molecular formula C18H20N2O6 B13836034 1-Hydroxymethyl-beta-carboline glucoside

1-Hydroxymethyl-beta-carboline glucoside

Cat. No.: B13836034
M. Wt: 360.4 g/mol
InChI Key: UBEWCGDGCYXTEA-SOVHRIKKSA-N
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Description

1-Hydroxymethyl-beta-carboline glucoside is a natural product that contains the structural units of hydroxymethyl-beta-quinoline and glucose. This compound is found in some plants and fungi in nature. It exhibits a variety of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxymethyl-beta-carboline glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1-Hydroxymethyl-beta-carboline glucoside has broad application prospects in the field of medicine due to its pharmacological activities It is used in scientific research for its antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties

Mechanism of Action

The mechanism by which 1-Hydroxymethyl-beta-carboline glucoside exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is associated with its anti-inflammatory and anti-tumor activities . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

  • 1-Methoxycarbonyl-beta-carboline
  • 4-Methoxy-5-hydroxy-canthin-6-one
  • 4,5-Dimethoxy-canthin-6-one
  • Maackiain

Uniqueness: 1-Hydroxymethyl-beta-carboline glucoside is unique due to its combination of hydroxymethyl-beta-quinoline and glucose structural units, which contribute to its diverse pharmacological activities. Its ability to inhibit nitric oxide production and scavenge free radicals sets it apart from other similar compounds.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol

InChI

InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2/t13-,15-,16+,17-,18-/m1/s1

InChI Key

UBEWCGDGCYXTEA-SOVHRIKKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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